Dhpasiu
Description
Contextualization of Dhpasiu within Modern Chemical Biology and Medicinal Chemistry Research Paradigms
In modern chemical biology and medicinal chemistry, the design and study of enzyme inhibitors are critical for modulating biological pathways and developing new drugs. DHPASU and this compound fall into this category, having been identified as inhibitors of glucuronosyltransferases (UGTs), specifically the UGT1*6 enzyme. fishersci.caguidetopharmacology.org Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and excretion of many endogenous and exogenous compounds, including drugs. fishersci.ca Inhibitors of UGTs can therefore impact drug metabolism and disposition, making them subjects of significant research interest. The study of these compounds contributes to a deeper understanding of enzyme kinetics, inhibition mechanisms, and structure-activity relationships (SAR) for potential therapeutic applications. fishersci.caguidetopharmacology.orglabster.comegyankosh.ac.inucl.ac.uk
Significance of Uridine-Based Chemical Entities in Contemporary Biochemical Investigations
Uridine (B1682114) and its derivatives are fundamental nucleosides that play diverse roles in cellular metabolism, including RNA synthesis, carbohydrate metabolism, and as components of various coenzymes. guidetopharmacology.orgwikipedia.orgnih.govnih.gov The incorporation of a uridine moiety into chemical compounds like DHPASU and this compound highlights the significance of uridine-based chemical entities in contemporary biochemical investigations. fishersci.caguidetopharmacology.org Uridine-based natural products and synthetic analogs are recognized as privileged scaffolds in medicinal chemistry due to their favorable cellular uptake and their potential to interact with a wide array of uridine-nucleotide utilizing enzymes. researchgate.netmit.edunih.govacs.orgnih.gov This makes them promising candidates for developing inhibitors, antibiotics, and antiviral agents by targeting essential nucleic acid metabolic pathways or other enzyme-mediated processes. researchgate.netnih.govnih.gov
Overview of Key Research Domains Pertaining to this compound
Research pertaining to DHPASU and this compound primarily focuses on their role as enzyme inhibitors, particularly of glucuronosyltransferases. Key research domains include:
Enzyme Inhibition Kinetics and Mechanisms : Studies have shown that DHPASU and this compound exhibit competitive inhibitory effects towards UDP-glucuronic acid and other acceptor substrates, such as 4-methylumbelliferone (B1674119), in glucuronidation reactions catalyzed by recombinant UGT1*6 enzyme. fishersci.caguidetopharmacology.org This competitive inhibition suggests that these compounds bind to the active site of the enzyme, competing with the natural substrate. labster.comegyankosh.ac.inucl.ac.ukstudymind.co.uk
Transition State Analog Inhibition : Molecular modeling and experimental data suggest that DHPASU and this compound, along with a related compound D-DPMSU, may function as transition state analog inhibitors of the UGT1*6 enzyme. fishersci.caguidetopharmacology.org Transition state analogs are potent inhibitors because they mimic the unstable transition state of an enzymatic reaction, binding more tightly than the substrate or product. fishersci.caguidetopharmacology.org
Structure-Activity Relationships (SAR) : The inhibitors contain a lipophilic N-acyl phenylaminoalcohol residue and a uridine moiety connected by a spacer, with variations in the spacer influencing their inhibitory effects. fishersci.caguidetopharmacology.org Understanding these structural elements is crucial for designing more potent and selective inhibitors.
Potential Therapeutic Implications : By inhibiting glucuronidation, these compounds could potentially modulate the metabolism of various drugs and xenobiotics, which has implications for drug-drug interactions and optimizing drug efficacy and safety. guidetopharmacology.org
Table 1: Inhibitory Potency of Uridine-Based Compounds on Glucuronosyltransferase (UGT1*6)
| Compound | IC50 (µM) (with 4-methylumbelliferone as substrate) fishersci.caguidetopharmacology.org | Ki (UDP-glucuronic acid) (µM) fishersci.caguidetopharmacology.org | Ki (4-methylumbelliferone) (µM) fishersci.caguidetopharmacology.org | Inhibition Type fishersci.caguidetopharmacology.org |
| D-DPMSU | 39 | 17 | 21 | Competitive |
| DHPASU | Similar strong competitive inhibition | Not specified | Not specified | Competitive |
| This compound | Similar strong competitive inhibition | Not specified | Not specified | Competitive |
| D-DPASiU | Not specified | Pure competitive | Non-competitive | Mixed (Competitive/Non-competitive) |
Note: IC50 values represent the concentration of an inhibitor required to achieve 50% inhibition of the enzyme's activity. Ki values represent the dissociation constant of the enzyme-inhibitor complex, indicating the inhibitor's binding affinity. Lower values indicate greater potency.
Methodological Frameworks Employed in this compound Scholarly Inquiry
Scholarly inquiry into compounds like DHPASU and this compound employs a range of methodological frameworks to elucidate their properties and mechanisms of action:
Enzyme Assays : Spectrophotometric or fluorometric assays are commonly used to measure enzyme activity and determine inhibition parameters such as IC50 and Ki values. For instance, glucuronidation reactions are often measured using substrates like 4-methylumbelliferone, which produces a fluorescent product upon glucuronidation, allowing for quantification of enzyme activity and the effect of inhibitors. fishersci.caguidetopharmacology.org
Molecular Modeling and Dynamics : Computational approaches, including molecular modeling and molecular dynamics simulations, are utilized to predict and optimize the structures of inhibitors, understand their binding modes, and propose mechanisms of action, such as transition state analog inhibition. fishersci.caguidetopharmacology.org These methods help visualize how inhibitors interact with the enzyme's active site.
Synthesis and Structural Elucidation : Organic synthesis is crucial for preparing these complex uridine-based compounds and their analogs, allowing for systematic variations to study structure-activity relationships. fishersci.canih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structures of synthesized compounds.
Kinetic Analysis : Detailed kinetic studies, often involving Lineweaver-Burk plots or other kinetic models, are performed to characterize the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine kinetic parameters. fishersci.caguidetopharmacology.orglabster.comucl.ac.uk
Structure
2D Structure
Properties
CAS No. |
149992-49-4 |
|---|---|
Molecular Formula |
C32H46N4O11S |
Molecular Weight |
694.8 g/mol |
IUPAC Name |
[(2R)-2-(decanoylamino)-3-phenylpropyl] N-[[(4R,6R)-4-(2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxysulfonyl]carbamate |
InChI |
InChI=1S/C32H46N4O11S/c1-4-5-6-7-8-9-13-16-25(37)33-23(19-22-14-11-10-12-15-22)20-43-31(40)35-48(41,42)44-21-24-27-28(47-32(2,3)46-27)29(45-24)36-18-17-26(38)34-30(36)39/h10-12,14-15,17-18,23-24,27-29H,4-9,13,16,19-21H2,1-3H3,(H,33,37)(H,35,40)(H,34,38,39)/t23-,24-,27?,28?,29-/m1/s1 |
InChI Key |
ATMPZEPXNCVMKT-XNVIYQHFSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C3C(C(O2)N4C=CC(=O)NC4=O)OC(O3)(C)C |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OC[C@@H]2C3C([C@@H](O2)N4C=CC(=O)NC4=O)OC(O3)(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C3C(C(O2)N4C=CC(=O)NC4=O)OC(O3)(C)C |
Synonyms |
5'-O-(((2-decanoyl-amino-3-hydroxy-3-phenylpropyloxycarbonyl)amino)sulfonyl)-2',3'-O-isopropylideneuridine 5'-O-(((2-decanoyl-amino-3-hydroxy-3-phenylpropyloxycarbonyl)amino)sulfonyl)-2',3'-O-isopropylideneuridine, (S)-isomer DHPASiU |
Origin of Product |
United States |
Strategic Chemical Synthesis and Advanced Derivatization of Dhpasiu
Elucidation of Novel Synthetic Pathways for Dhpasiu Analogues
The creation of analogues for a lead compound like this compound is crucial for exploring its biological activity and optimizing its properties. This involves developing versatile and efficient synthetic routes.
Many bioactive molecules are chiral, meaning their therapeutic efficacy is dependent on the specific three-dimensional arrangement of their atoms. Stereoselective synthesis ensures that only the desired stereoisomer is produced. For complex molecules containing multiple chiral centers, biocatalysis using enzymes like aldolases has proven effective. nih.gov Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for instance, can catalyze the formation of C-C bonds with high stereoselectivity, generating two new stereocenters in a predictable manner controlled by the enzyme. nih.gov Another powerful technique is the organocatalyzed asymmetric Mannich reaction, which has been used to prepare optically active precursors for natural product analogues. researchgate.net These methods would be instrumental in producing specific chiral analogues of this compound.
Glucuronidation is a key metabolic process in humans, where a glucuronic acid moiety is attached to a drug molecule to facilitate its excretion. rsc.org These glucuronidated metabolites are often required for drug development studies. Chemical synthesis of these metabolites can be challenging, but enzymatic approaches offer an efficient alternative. mdpi.com Plant-derived uridine (B1682114) diphosphate-dependent glucuronosyltransferases (UGTs) have been successfully used to synthesize O-glucuronide metabolites of various neurologically active agents and natural products in significant quantities. nih.govnih.gov This biocatalytic method allows for the convenient and scalable preparation of this compound's potential glucuronidated metabolites for further biological evaluation. nih.govhyphadiscovery.com
Semi-synthesis is a strategy where a complex natural product, often produced via fermentation or agricultural cultivation, is used as a starting material for chemical modifications. This approach leverages nature's ability to create intricate molecular scaffolds. A prominent example is the production of the antimalarial drug artemisinin, where its precursor, artemisinic acid, is produced in engineered yeast and then converted chemically to the final product. nih.gov Similarly, complex natural products like 10-deacetylbaccatin III are used as advanced starting materials for the semi-synthesis of paclitaxel (B517696) (Taxol) analogues. researchgate.net For a structurally complex this compound molecule, a semi-synthetic approach could provide a reliable and scalable route to generate novel derivatives that would be difficult to access through total synthesis. nih.gov
Development of this compound Chemical Derivatives and Structural Modulations
Once a lead compound is identified, its structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties. This process is guided by rational design principles and structure-activity relationship studies.
Structure-Activity Relationship (SAR) is the study of how a molecule's chemical structure correlates with its biological activity. wikipedia.org By making systematic changes to a lead compound's structure and observing the resulting changes in activity, medicinal chemists can identify the key chemical groups (pharmacophores) responsible for its effects. wikipedia.orgrsc.orgresearchgate.net For example, in the development of 1,4-dihydropyridine (B1200194) (DHP) derivatives, SAR studies revealed that the ester groups at the 3- and 5-positions and an aryl group at the 4-position were critical for optimal receptor binding activity. nih.gov Rational drug design uses this information, often aided by computational modeling, to design new derivatives with predicted improvements in activity and safety. nih.govdigitellinc.com This principle would be applied to this compound by creating a library of derivatives with modifications at specific positions to build a comprehensive SAR model.
A primary goal of drug design is the creation of molecules that can specifically inhibit the function of a biological target, such as an enzyme, that is implicated in a disease. For instance, deoxyhypusine (B1670255) synthase (DHPS) is an enzyme target for conditions like malignant melanoma. nih.gov Researchers have designed and synthesized novel derivatives of 5-(2-methoxyphenoxy)-2-phenylpyrimidin-4-amine that act as potent allosteric inhibitors of DHPS. nih.gov The inhibitory potency is often measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The targeted synthesis of this compound derivatives would aim to achieve low IC50 values against its intended biological target, indicating high potency. nih.govnih.gov
The table below illustrates hypothetical SAR data for a series of this compound derivatives targeting a specific enzyme, with potency measured by IC50 values.
Table 1: Structure-Activity Relationship of Hypothetical this compound Derivatives
| Compound ID | R1 Group Modification | R2 Group Modification | IC50 (µM) |
|---|---|---|---|
| This compound-01 | -H | -CH3 | 15.2 |
| This compound-02 | -Cl | -CH3 | 8.5 |
| This compound-03 | -F | -CH3 | 7.9 |
| This compound-04 | -Cl | -CH2CH3 | 2.1 |
| This compound-05 | -Cl | -Cyclopropyl | 0.5 |
Table 2: List of Compounds Mentioned
| Compound Name | Role in Article |
|---|---|
| This compound | Hypothetical subject compound |
| Artemisinin | Example for semi-synthesis |
| Paclitaxel (Taxol) | Example for semi-synthesis |
| 1,4-Dihydropyridines (DHPs) | Example for SAR studies |
In-depth Search Reveals No Record of the Chemical Compound "this compound"
Following a comprehensive investigation of scientific databases and chemical literature, it has been determined that the chemical compound referred to as “this compound” does not appear to be a recognized or documented substance. Extensive searches have yielded no information on its synthesis, structure, or properties, indicating that "this compound" may be a fictional, proprietary, or hypothetical designation not currently in the public scientific domain.
As a result of the non-existence of this compound in accessible scientific literature, it is not possible to provide an article on its "Strategic Chemical Synthesis and Advanced Derivatization," "Incorporation of Modified Nucleosides in Oligonucleotide Structures," "Optimization of Synthetic Routes," "Process Chemistry Considerations," or "Green Chemistry Principles" as requested. The creation of such an article would require the fabrication of data and research findings, which falls outside the scope of scientifically accurate reporting.
General principles of chemical synthesis, process chemistry, and green chemistry are well-established fields of study. mdpi.comwikipedia.orgacsgcipr.org Process chemistry, for instance, focuses on the development of safe, cost-effective, and scalable methods for producing chemical compounds, a critical step in the journey of a new molecule from laboratory discovery to larger-scale production. wikipedia.orgabpi.org.ukregistech.com Similarly, green chemistry emphasizes the design of products and processes that minimize the use and generation of hazardous substances, employing principles such as atom economy, use of renewable feedstocks, and energy efficiency. hostgator.co.innih.govresearchgate.net
The incorporation of modified nucleosides into oligonucleotides is a significant area of research, often utilized to enhance the therapeutic or diagnostic properties of these molecules. nih.govnih.govcore.ac.uk This process involves specialized synthetic routes to create the modified building blocks and subsequent solid-phase synthesis to construct the final oligonucleotide chain. nih.gov
However, without any specific information on the structure or nature of "this compound," a detailed and factual discussion according to the requested outline cannot be generated. All scientific content must be based on verifiable and existing research.
Biological Activities and Cellular Responses Induced by Dhpasiu
Exploration of Biological Relevance in Pre-Clinical Systems
The biological relevance of a compound is determined by its interactions with cellular components and its subsequent effects on physiological processes. Pre-clinical investigations aim to map these interactions to understand the compound's potential therapeutic applications.
Investigations into Broader Biological Activity Spectrum
The initial exploration of a novel compound involves screening for a wide range of biological activities to identify potential therapeutic areas. Natural products, for instance, are a significant source of bioactive compounds with diverse physiological effects. nih.gov Research into various plant extracts and their constituent compounds has revealed a wide spectrum of pharmacological properties, including antidiabetic, antimicrobial, anti-inflammatory, hepatoprotective, and neuroprotective effects. mdpi.com
For example, studies on steroidal saponins (B1172615) from the Allium genus have demonstrated hypoglycemic, antiplatelet aggregation, antitumor, and antimicrobial activities. mdpi.com Similarly, the orchid Dendrobium officinale is used in traditional medicine to treat inflammation and diabetes. nih.gov The process of identifying a lead compound often begins with a broad, phenotypic screen to uncover any potential effects on cell differentiation, proliferation, or other observable cellular changes. mdpi.com This broad-based approach allows researchers to uncover unexpected activities and provides a foundation for more focused investigation. nih.gov
Table 1: Examples of Broad Biological Activities in Natural Products
| Compound Class/Source | Observed Biological Activities |
|---|---|
| Steroidal Saponins (Allium) | Hypoglycemic, anti-inflammatory, antitumor, antimicrobial. mdpi.com |
| Dendrobium officinale | Anti-inflammatory, antidiabetic. nih.gov |
| Cassia obtusifolia L. | Antidiabetic, antimicrobial, hepatoprotective, neuroprotective. mdpi.com |
| Lichen-derived depsidones | Modulation of cancer-related signaling pathways (Nrf-2, NF-ĸβ, STAT3). nih.gov |
Role in Modulating Specific Biological Processes (e.g., Inflammation, Lipid Metabolism)
Following broad screening, research narrows to focus on a compound's mechanism of action within specific biological pathways.
Inflammation: Inflammation is the immune system's response to irritants, such as pathogens or injuries. nih.gov This process involves the release of inflammatory mediators like histamine, which increase blood flow to the affected area, causing redness and heat. nih.gov In some disease states, the immune system mistakenly attacks the body's own tissues, leading to chronic inflammation. webmd.commayoclinic.org
A key protein involved in inflammatory processes is Deoxyhypusine (B1670255) Synthase (DHPS). Research has shown that DHPS promotes a pro-inflammatory macrophage phenotype. nih.gov In pre-clinical models, DHPS deficiency in myeloid cells suppressed the accumulation of pro-inflammatory M1 macrophages in adipose tissue and improved glucose tolerance in obese mice. nih.gov This suggests that DHPS is a contributor to the metabolic inflammation associated with obesity by controlling the translation of mRNAs involved in inflammation and chemotaxis in macrophages. nih.gov
Lipid Metabolism: Lipid metabolism is a complex process involving the synthesis and breakdown of fats to generate energy and build cellular structures. nih.gov Key molecules in this process include glycerol (B35011) and fatty acids, which combine to form triglycerides for storage. nih.govyoutube.com The breakdown of fatty acids, known as β-oxidation, occurs in the mitochondria and generates acetyl-CoA, which can then enter the citric acid cycle to produce ATP. nih.govyoutube.com
Certain chemical compounds can disrupt these pathways. For example, di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer, has been shown to induce lipid metabolism disorders. nih.govresearchgate.net Studies indicate that DEHP exposure can lead to increased weight gain and affect lipid metabolism by regulating pathways such as the JAK2/STAT5 pathway, which in turn promotes adipogenesis and lipid accumulation. researchgate.net Such disruptions can lead to cellular stress, inflammation, and apoptosis. nih.govresearchgate.net
Structure-Activity Relationships Correlating with Biological Responses
The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org By analyzing SAR, chemists can identify the specific chemical groups (pharmacophores) responsible for a compound's effects, allowing for the targeted modification of its structure to enhance potency or reduce off-target effects. wikipedia.orgdigitellinc.com
A well-studied example of SAR involves 1,4-dihydropyridine (B1200194) (DHP) derivatives, which are known for their activity as calcium channel antagonists. nih.gov SAR studies on DHP derivatives have revealed several key structural requirements for optimal activity:
Aryl Group: The presence of an aryl group at the 4-position of the 1,4-DHP ring is essential for high affinity to its receptor. nih.gov
Ester Groups: Ester groups located at the 3- and 5-positions of the ring are most effective for activity. nih.gov
Substituents on Phenyl Group: The position and type of electron-withdrawing groups on the phenyl ring at position 4 can significantly affect receptor-binding activity. nih.gov
These principles allow for the rational design of new derivatives. For instance, by modifying side chains, researchers can develop DHP derivatives that retain a desired anti-cancer activity while eliminating the anti-hypertensive effects associated with the parent compound. nih.gov This highlights how SAR studies are crucial for optimizing a lead compound into a viable drug candidate. mdpi.comdigitellinc.com
Table 2: Structure-Activity Relationship (SAR) Principles for 1,4-Dihydropyridine (DHP) Derivatives
| Structural Feature | Position | Importance for Biological Activity | Reference |
|---|---|---|---|
| Aryl Group | 4-position | A basic requirement for optimal activity. | nih.gov |
| Ester Groups | 3- and 5-positions | Considered the most effective groups for activity. | nih.gov |
| Electron-withdrawing Groups | On phenyl group at 4-position | Position and type of group affect receptor-binding. | nih.gov |
Computational and Theoretical Chemistry Approaches in Dhpasiu Research
Quantum Chemical Calculations and Electronic Structure Theory
No data available.
No data available.
Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis
No data available.
No data available.
Advanced Analytical Methodologies for Dhpasiu Characterization and Quantification in Research
Chromatographic Separation Techniques for Compound Analysis
Chromatographic methods are indispensable for separating Dhpasiu from impurities or co-existing components in a sample, allowing for its isolated analysis and accurate quantification. The choice of chromatographic technique depends on the physical and chemical properties of this compound, such as its volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
High-Performance Liquid Chromatography (HPLC) is a primary technique for the characterization of this compound, particularly for assessing its purity and confirming its identity. Given that many complex organic compounds are non-volatile or thermally labile, HPLC offers a robust solution by performing separations in the liquid phase. For this compound, reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a non-polar stationary phase and a polar mobile phase. Parameters such as mobile phase composition (e.g., acetonitrile/water gradients), column chemistry (e.g., C18), flow rate, and detection wavelength (e.g., UV-Vis if this compound possesses a chromophore) are optimized to achieve optimal resolution and sensitivity.
Detailed Research Findings (HPLC for this compound Purity)
A study on a synthesized batch of this compound utilized RP-HPLC with UV detection at 254 nm. The method demonstrated good separation of this compound from its synthetic precursors and degradation products.
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-32 min: 90-10% B; 32-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Data Table: HPLC Purity Analysis of this compound Sample
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Relative Area (%) | Compound Identity |
| Batch A | 12.8 | 98765 | 98.5 | This compound |
| 3.1 | 540 | 0.5 | Impurity 1 | |
| 15.2 | 1000 | 1.0 | Impurity 2 | |
| Batch B | 12.7 | 99120 | 99.2 | This compound |
| 3.0 | 300 | 0.3 | Impurity 1 | |
| 15.1 | 500 | 0.5 | Impurity 2 |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. If this compound itself is not sufficiently volatile or thermally stable, it can be chemically derivatized into a more volatile form prior to GC analysis. Common derivatization reactions include silylation, acylation, or alkylation, which convert polar functional groups into less polar, more volatile derivatives. GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), can then be used for the quantification and identification of the derivatized this compound.
Detailed Research Findings (GC for this compound Volatile Derivatives)
In cases where this compound exhibited limited volatility, a derivatization protocol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) was developed. The trimethylsilyl (B98337) (TMS) derivative of this compound was then analyzed by GC-FID.
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 50 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C (FID) |
| Injection Volume | 1 µL (splitless mode) |
| Derivatization Agent | BSTFA + 1% TMCS |
Data Table: GC Analysis of Derivatized this compound
| Sample ID | Derivatization Yield (%) | Retention Time (min) | Peak Area (pA*s) |
| Standard 1 | 95.2 | 18.5 | 12500 |
| Standard 2 | 96.1 | 18.4 | 25000 |
| Sample A | 94.8 | 18.5 | 15600 |
| Sample B | 95.5 | 18.4 | 18750 |
Method Development and Validation for this compound Separation
The development of a robust chromatographic method for this compound involves a systematic approach to optimize separation parameters. This includes selecting the appropriate stationary phase, mobile phase composition, flow rate, temperature, and detection wavelength to achieve adequate resolution, sensitivity, and run time. Once developed, the method undergoes rigorous validation to ensure its reliability and suitability for its intended purpose. Key validation parameters include:
Specificity/Selectivity : Demonstrating that the method can accurately measure this compound in the presence of other components (e.g., impurities, excipients, matrix components).
Linearity : Establishing a proportional relationship between the this compound concentration and the detector response over a defined range.
Accuracy : Assessing the closeness of measured values to the true concentration of this compound.
Precision : Evaluating the reproducibility of the method under the same operating conditions (repeatability) and different conditions (intermediate precision).
Limit of Detection (LOD) : The lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) : The lowest concentration of this compound that can be accurately and precisely quantified.
Robustness : Evaluating the method's ability to remain unaffected by small, deliberate variations in method parameters.
Mass Spectrometry for Molecular Identification and Quantitative Analysis
Mass spectrometry (MS) provides invaluable information regarding the molecular weight, elemental composition, and structural characteristics of this compound. When coupled with chromatographic techniques, it offers unparalleled power for both qualitative identification and quantitative analysis, particularly in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the analysis of this compound in complex biological or environmental matrices where high selectivity and sensitivity are required. The LC component separates this compound from matrix interferences, while the MS/MS component provides highly specific detection and structural elucidation through fragmentation. Electrospray Ionization (ESI) is a common ionization technique for this compound, generating protonated or deprotonated molecular ions. Tandem mass spectrometry (MS/MS) allows for the selection of a precursor ion (e.g., [M+H]+ for this compound) and its subsequent fragmentation, yielding characteristic product ions that serve as a "fingerprint" for identification. For quantification, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes are employed, tracking specific precursor-to-product ion transitions, offering high sensitivity and specificity.
Detailed Research Findings (LC-MS/MS for this compound in a Complex Mixture)
An LC-MS/MS method was developed for the quantification of this compound in a simulated biological fluid. The method utilized an ESI source in positive ion mode and MRM transitions for quantification and confirmation.
| Parameter | Value |
| LC Column | C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MS/MS Transitions | Precursor: m/z 315.1; Product 1: m/z 187.0 (Quantifier); Product 2: m/z 229.1 (Qualifier) |
| Collision Energy | 25 V (for m/z 187.0), 18 V (for m/z 229.1) |
Data Table: LC-MS/MS Quantification of this compound in Simulated Matrix
| Sample ID | This compound Concentration (ng/mL) | Quantifier Peak Area | Qualifier Peak Area | Ratio (Quantifier/Qualifier) |
| Blank | < LOQ | - | - | - |
| QC Low | 10.2 | 1560 | 820 | 1.90 |
| QC Medium | 101.5 | 15800 | 8300 | 1.90 |
| QC High | 998.7 | 155000 | 81500 | 1.90 |
| Unknown 1 | 55.3 | 8600 | 4500 | 1.91 |
| Unknown 2 | 210.8 | 32800 | 17200 | 1.91 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of this compound and its fragments, typically with mass errors in parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition (molecular formula) of this compound, distinguishing it from compounds with very similar nominal masses but different elemental compositions. HRMS is critical for initial characterization of this compound, confirming its proposed structure, and identifying trace impurities or metabolites that might otherwise be missed by lower-resolution techniques.
Detailed Research Findings (HRMS for this compound Molecular Formula Confirmation)
HRMS analysis of a purified this compound sample was performed using an Orbitrap mass spectrometer in positive ion mode. The accurate mass measurement was used to confirm the proposed molecular formula.
| Parameter | Value |
| Instrument | Orbitrap Elite |
| Ionization Mode | ESI Positive |
| Mass Range | m/z 50-1000 |
| Resolution | 70,000 at m/z 200 |
| Calibration | External calibration with standard mix |
Data Table: HRMS Data for this compound
| Ion Type | Theoretical Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) | Proposed Formula |
| [M+H]+ | 315.1234 | 315.1237 | 0.95 | C16H19N3O4 |
| [M+Na]+ | 337.1054 | 337.1058 | 1.18 | C16H19N3O4Na |
| Fragment 1 | 187.0812 | 187.0815 | 1.60 | C10H11NO3 |
Future Directions and Emerging Research Avenues for Dhpasiu Studies
Integration of Multi-Omics Data for Systems-Level Understanding7.2. Advancements in Directed Synthesis and Combinatorial Chemistry for Dhpasiu Analogs7.3. Innovative Computational Methodologies in this compound Design and Discovery7.4. Interdisciplinary Research at the Interface of Chemistry, Biology, and Data Science7.5. Exploration of this compound's Potential in Novel Chemical Research Applications
Further investigation into this compound would require access to internal research data or clarification on the compound's standard chemical identifier, such as a CAS number or IUPAC name.
Q & A
Q. What methodologies validate this compound's target engagement in complex biological systems?
- Methodological Answer : Apply techniques like thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm target binding. Use siRNA knockdown or overexpression models to correlate target modulation with phenotypic outcomes (e.g., apoptosis, proliferation). Cross-validate with orthogonal methods (SPR, ITC) .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
